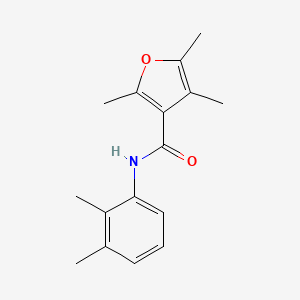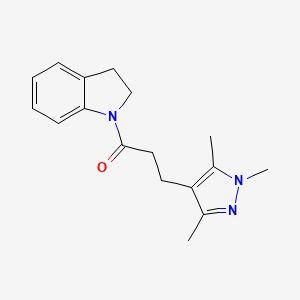
N-(4-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide, commonly known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA belongs to the class of pyrazole derivatives and has been studied extensively for its various biological and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of CPAA is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators. CPAA has also been shown to modulate the activity of various neurotransmitters, including GABA and glutamate, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
CPAA has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, leading to a reduction in inflammation. Additionally, CPAA has been shown to modulate the activity of various neurotransmitters, leading to its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess various pharmacological properties, making it a potential candidate for the development of new drugs. However, CPAA also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on CPAA. One area of interest is the development of new drugs based on CPAA, particularly for the treatment of inflammatory conditions and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of CPAA and its potential toxicity. Finally, the potential use of CPAA in combination with other drugs for the treatment of various conditions should also be explored.
Métodos De Síntesis
The synthesis of CPAA involves the reaction of 4-chloro-2-methylphenyl hydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The resulting product is then treated with acetic anhydride to obtain the final product, CPAA.
Aplicaciones Científicas De Investigación
CPAA has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions. Additionally, CPAA has been shown to possess anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-9-7-10(13)3-4-11(9)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCINXBZCZIOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)




![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)



![2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7473098.png)
![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)

